molecular formula C14H23NO B132371 N-(3,5-Dimethyladamantan-1-yl)acetamide CAS No. 19982-07-1

N-(3,5-Dimethyladamantan-1-yl)acetamide

Cat. No. B132371
CAS RN: 19982-07-1
M. Wt: 221.34 g/mol
InChI Key: WVIRSYCDAYUOMJ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyladamantan-1-yl)acetamide is a chemical compound that is part of the adamantane family, characterized by a unique cage-like structure. This structure imparts stability and a variety of chemical properties that make it of interest in various fields of research and application. Although the provided papers do not directly discuss N-(3,5-Dimethyladamantan-1-yl)acetamide, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide compounds often involves the acylation of amines or the reaction of amides with reagents to introduce or modify the acetamide moiety. For example, the synthesis of N,N-dimethylacetamide acetal is achieved through methylation of N,N-dimethylacetamide followed by alcoholysis, yielding the product in a 72% yield . Similarly, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was obtained through the reaction of a hydrazinecarbothioamide with acetic anhydride . These methods could potentially be adapted for the synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure and DFT studies of a related compound provided insights into its molecular geometry and electronic properties . The adamantane core of N-(3,5-Dimethyladamantan-1-yl)acetamide would likely contribute to its rigidity and influence its electronic structure, which could be studied using similar methods.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the presence of substituents and the overall molecular structure. The study on the hydrolytic reaction of 1-acetamido-3,5-dimethyladamantane, a compound with a similar adamantane structure, showed that hydrolysis in alkaline conditions led to a high yield of the product, indicating that the adamantane core can withstand harsh conditions . This suggests that N-(3,5-Dimethyladamantan-1-yl)acetamide may also exhibit stability during chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as densities, viscosities, and refractive indices, can be measured and correlated with molecular structure. For example, the study of binary and ternary mixtures involving N,N-dimethylacetamide provided data on these properties and how they change with composition . Although N-(3,5-Dimethyladamantan-1-yl)acetamide was not specifically studied, its adamantane structure would likely influence its physical properties in a measurable way, potentially leading to unique behaviors in solution or as a pure substance.

Scientific Research Applications

NMDA Receptor-Mediated Responses

Memantine, a derivative of N-(3,5-Dimethyladamantan-1-yl)acetamide, has been studied for its effects on NMDA (N-methyl-D-aspartate) receptor-mediated responses. In vivo studies on rats show that memantine selectively reduces responses to NMDA without significantly affecting spontaneous activity, nociceptive responses, or blood pressure (Herrero, Headley, & Parsons, 1994).

Patch Clamp Studies

Memantine has been tested on cultured neurones for its antagonistic effects on NMDA receptors. The findings indicate that memantine concentration-dependently antagonizes responses to NMDA and shows selectivity for NMDA over other neurotransmitters like L-AMPA and GABA (Parsons, Gruner, Rozental, Millar, & Lodge, 1993).

Hydrolytic Reaction Study

A study focusing on the hydrolysis of amides, including 1-acetamido-3,5-dimethyladamantane, found that optimal hydrolysis occurs in alkaline conditions, suggesting potential routes for synthesis or modification of related compounds (Feng, 2005).

Alzheimer’s Disease Treatment

Research into memantine derivatives as multitarget agents in Alzheimer’s disease highlights the potential for these compounds in addressing neurodegenerative conditions. These derivatives combine memantine’s properties with those of neuroprotectants like antioxidants and acetylcholinesterase inhibitors (Marotta, Basagni, Rosini, & Minarini, 2020).

Environmental Applications

The compound has also been used in environmental applications, such as a molecular probe for measuring carbonyl compounds in water samples, demonstrating its utility in analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).

Anticancer Activity

Certain derivatives of the compound have shown reasonable anticancer activity, particularly against melanoma-type cell lines, suggesting potential therapeutic applications in oncology (Duran & Demirayak, 2012).

properties

IUPAC Name

N-(3,5-dimethyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIRSYCDAYUOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30414994
Record name N-(3,5-Dimethyladamantan-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30414994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethyladamantan-1-yl)acetamide

CAS RN

19982-07-1
Record name 1-Acetamido-3,5-dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19982-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethyladamantan-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30414994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-dimethyl-1-adamantyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RI Khusnutdinov, NA Shchadneva… - Russian Journal of …, 2015 - Springer
Amidation of 1-Bromo-3,5-dimethyladamantane Catalyzed with Manganese Compounds and Complexes Page 1 1771 Amidation of 1-Bromo-3,5-dimethyladamantane Catalyzed with …
Number of citations: 2 link.springer.com
SO Bachurin, GF Makhaeva, EF Shevtsova… - Molecules, 2021 - mdpi.com
A new series of conjugates of aminoadamantane and γ-carboline, which are basic scaffolds of the known neuroactive agents, memantine and dimebon (Latrepirdine) was synthesized …
Number of citations: 16 www.mdpi.com
AY Aksinenko, TV Goreva, TA Epishina - Russian Chemical Bulletin, 2021 - Springer
A synthetic approach to the modification of the drug Riluzole with pharmacologically active fragments (adamantane, carbazole, tetrahydrocarbazole, γ-carboline, and phenothiazine) …
Number of citations: 3 link.springer.com
YN Klimochkin, MV Leonova, EA Ivleva… - Russian Journal of …, 2021 - Springer
An efficient procedure has been developed for the synthesis of secondary amides by the Ritter reaction of cage substrates with a wide series of nitriles in fuming nitric acid and its …
Number of citations: 3 link.springer.com
VB Sokolov, AY Aksinenko, TA Epishina… - Russian Chemical …, 2018 - Springer
Four variants of conjugation of aminoadamantanes with 1,2,3-triazole- and ditriazolecontaining spacers by copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition of azido- and …
Number of citations: 9 link.springer.com

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